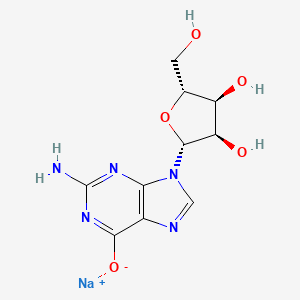
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate is a nucleoside analog, specifically a derivative of deoxyguanosine. This compound is known for its significant role in various biochemical and pharmaceutical applications due to its structural similarity to natural nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate typically involves the protection of the hydroxyl groups of deoxyguanosine followed by selective functionalization. One common method includes the use of trimethylchlorosilane and isobutyric anhydride in pyridine to protect the hydroxyl groups . The protected intermediate is then subjected to further reactions to introduce the sodium salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar protection and deprotection strategies, followed by purification techniques such as crystallization and chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying nucleic acid interactions and enzymatic processes.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate involves its incorporation into DNA or RNA, leading to chain termination or mutations. This compound targets specific enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Deoxyguanosine: The parent compound, which shares a similar structure but lacks the sodium salt.
2-Amino-6-chloro-9-(3-deoxy-3-fluoro-beta-D-ribofuranosyl)-9H-purine: A nucleoside analog with anticancer properties.
2’,5-Difluoro-2’-deoxy-1-arabinosyluracil: Another nucleoside analog used in antiviral research.
Uniqueness
Sodium 2-amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-olate is unique due to its specific sodium salt form, which can enhance its solubility and bioavailability compared to other nucleoside analogs .
Properties
Molecular Formula |
C10H12N5NaO5 |
|---|---|
Molecular Weight |
305.22 g/mol |
IUPAC Name |
sodium;2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-olate |
InChI |
InChI=1S/C10H13N5O5.Na/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI Key |
QNUMMKHTTVNUAL-GWTDSMLYSA-M |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2[O-])N.[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one](/img/no-structure.png)
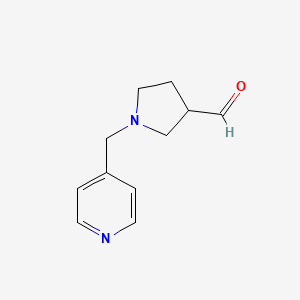
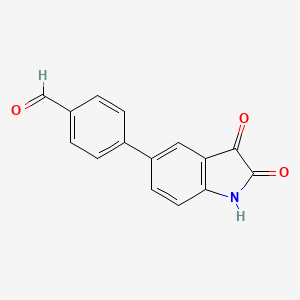

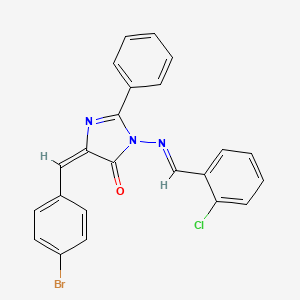
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)

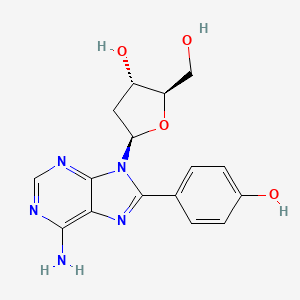
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B12935496.png)
